1-(4-Nitrophenyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a nitrophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)piperidine-2,6-dione typically involves the reaction of 4-nitrobenzaldehyde with piperidine-2,6-dione under specific conditions. One common method includes the use of a base such as potassium tert-butoxide to promote the reaction via Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, making it an environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound may involve scalable and green processes to ensure high yield and purity. The use of abundant acetates and acrylamides as starting materials, along with efficient promoters like potassium tert-butoxide, allows for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with enhanced biological activity.
Substitution: Various substituted piperidine-2,6-dione derivatives with potential pharmacological properties.
Scientific Research Applications
1-(4-Nitrophenyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound to its targets .
Comparison with Similar Compounds
Piperidine-2,6-dione: Lacks the nitrophenyl group but shares the core piperidine structure.
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A derivative with different substituents that exhibit distinct biological activities.
3-((3-Aminophenyl)amino)piperidine-2,6-dione: Contains an amino group instead of a nitro group, leading to different chemical reactivity and biological properties
Uniqueness: 1-(4-Nitrophenyl)piperidine-2,6-dione is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes it a versatile scaffold for the design of novel bioactive compounds with potential therapeutic applications.
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
1-(4-nitrophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H10N2O4/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h4-7H,1-3H2 |
InChI Key |
HEYFIQYGSHCLLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.